N-[Tris(hydroxymethyl)methyl]acrylamide

Catalog No.
S589906
CAS No.
13880-05-2
M.F
C7H13NO4
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[Tris(hydroxymethyl)methyl]acrylamide

CAS Number

13880-05-2

Product Name

N-[Tris(hydroxymethyl)methyl]acrylamide

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12)

InChI Key

MVBJSQCJPSRKSW-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(CO)(CO)CO

Synonyms

N-acryloyl-tris(hydroxymethyl)aminomethane, NATHMA, tris(hydroxymethyl)acrylaminomethane, Tris-A

Canonical SMILES

C=CC(=O)NC(CO)(CO)CO

Gel electrophoresis:

  • Tris-acrylamide is a crucial component in preparing polyacrylamide gels used for gel electrophoresis, a technique for separating biomolecules like proteins and nucleic acids based on their size and charge.
  • The ratio of acrylamide to bisacrylamide (a cross-linking agent) determines the pore size of the gel, allowing researchers to separate molecules of different sizes [].

Chromatography:

  • Tris-acrylamide can be used as a stationary phase in affinity chromatography, a technique for purifying specific biomolecules. It can be modified to bind to specific target molecules, allowing researchers to isolate them from a mixture [].

Drug delivery:

  • Researchers are exploring the use of Tris-acrylamide in developing drug delivery systems. Its properties allow for the controlled release of drugs, potentially improving their therapeutic efficacy.

Other applications:

  • Tris-acrylamide is also used in various other scientific research applications, including:
    • Western blotting []
    • Immunohistochemistry
    • Cell culture []

N-[Tris(hydroxymethyl)methyl]acrylamide is a chemical compound characterized by its unique structure, which includes three hydroxymethyl groups attached to a central carbon atom and an acrylamide functional group. This compound is often utilized in polymer chemistry due to its ability to form hydrophilic networks, making it suitable for various applications in materials science and biology. It is known for its high reactivity and versatility in forming copolymers and hydrogels.

Tris-acrylamide can be harmful if inhaled, ingested, or absorbed through the skin. It is also an irritant and may cause eye damage []. Always handle Tris-acrylamide according to safety data sheets (SDS) provided by suppliers and wear appropriate personal protective equipment (PPE) when working with it [].

, primarily involving free radical polymerization. This process allows it to form cross-linked networks, which can be tailored for specific properties. For instance, it can react with benzaldehyde to produce N-(5-hydroxymethyl-2-phenyl-[1,3]dioxan-5-yl)-acrylamide, demonstrating its capability to undergo substitution reactions . Additionally, it can be involved in graft copolymerization processes, where it serves as a monomer to create functionalized polymer surfaces .

Research indicates that N-[Tris(hydroxymethyl)methyl]acrylamide exhibits significant biological activity, particularly in the context of drug delivery and tissue engineering. Its hydrophilic nature allows it to interact favorably with biological fluids, enhancing the solubility and bioavailability of therapeutic agents. Studies have shown that polymers derived from this compound can support cell adhesion and proliferation, making them promising candidates for biomedical applications .

The synthesis of N-[Tris(hydroxymethyl)methyl]acrylamide typically involves the reaction of amino propionic acid with trimethanol primary isobutylamine . This method ensures the incorporation of the hydroxymethyl groups essential for its unique properties. Additionally, free radical polymerization techniques are employed to produce poly(N-[tris(hydroxymethyl)methyl]acrylamide), which can be further modified for specific applications .

N-[Tris(hydroxymethyl)methyl]acrylamide has a wide range of applications across various fields:

  • Biomedical Engineering: Used in the development of hydrogels for drug delivery systems and tissue scaffolds.
  • Material Science: Employed in creating coatings and adhesives due to its excellent adhesion properties.
  • Environmental Science: Utilized in water treatment processes due to its ability to form hydrophilic networks that can capture pollutants.

Interaction studies involving N-[Tris(hydroxymethyl)methyl]acrylamide have demonstrated its compatibility with various biological molecules. For example, research has shown that this compound can form stable complexes with proteins and other biomolecules, enhancing their stability and functionality . The ability to modify its surface properties through copolymerization allows for tailored interactions with specific biological targets.

Several compounds share structural similarities with N-[Tris(hydroxymethyl)methyl]acrylamide. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
N,N'-MethylenebisacrylamideContains two acrylamide groupsHigh cross-linking density
PolyacrylamideLinear polymer without hydroxymethyl groupsLess hydrophilic than N-[Tris(hydroxymethyl)methyl]acrylamide
N-(Hydroxymethyl)acrylamideSingle hydroxymethyl groupLower reactivity compared to N-[Tris(hydroxymethyl)methyl]acrylamide
N,N-DimethylacrylamideDimethyl substitutionMore hydrophobic than N-[Tris(hydroxymethyl)methyl]acrylamide

N-[Tris(hydroxymethyl)methyl]acrylamide stands out due to its multiple hydroxymethyl groups, which enhance its hydrophilicity and reactivity compared to other similar compounds. This unique feature allows it to form more complex and functionalized networks suitable for advanced applications in various fields.

Controlled Radical Polymerization Techniques

THMA’s polymerization is optimized via controlled radical polymerization (CRP) methods, which ensure precise molecular weight control and narrow polydispersity. Key techniques include:

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization using chain transfer agents (CTAs) like tert-butyl dithiobenzoate enables high monomer conversion (>90%) and molecular weights up to 80,000 g/mol with polydispersity indices (PDI) <1.2. For example, THMA copolymerized with N-isopropylacrylamide (NIPA) via RAFT yields thermoresponsive hydrogels with tunable lower critical solution temperatures (LCST) .

Atom Transfer Radical Polymerization (ATRP)

AGET (activators generated by electron transfer) ATRP in aqueous media using CuCl₂/Me₆TREN catalysts achieves THMA polymerization at 25°C. This method produces polymers with PDI <1.3 and controlled molecular weights up to Mₙ = 50,000 g/mol. Ascorbic acid as a reducing agent suppresses premature termination, enhancing reaction efficiency .

Table 1: Comparison of CRP Techniques for THMA Polymerization

MethodConditionsMₙ (g/mol)PDIConversion (%)
RAFT60°C, toluene, tBDB CTA80,0001.1595
AGET ATRP25°C, H₂O, CuCl₂/Me₆TREN50,0001.2585
Free Radical70°C, AIBN initiator30,0002.198

RAFT-Mediated Copolymerization with Functional Monomers

THMA’s copolymerization with hydrophobic or ionic monomers expands its utility in drug delivery and coatings:

  • Amphiphilic Block Copolymers: RAFT-synthesized poly(THMA-b-NIPA) forms micelles with core-shell structures in aqueous solutions, enabling controlled drug release. The hydrophobic NIPA block collapses above LCST (32°C), triggering payload release .
  • Ionic Copolymers: Copolymerizing THMA with sodium acrylate yields polyelectrolytes with pH-dependent swelling ratios (up to 1,200%). These materials exhibit non-Fickian diffusion kinetics, ideal for sustained-release formulations .

Key Reaction Parameters:

  • Monomer feed ratio (THMA:comonomer = 1:1 to 4:1)
  • Solvent polarity (water > DMF > toluene)
  • CTA concentration (2–5 mol% relative to monomer)

Kinetics of Cross-Linking Reactions in Thermosetting Systems

THMA-based hydrogels cross-linked with N,N'-methylenebisacrylamide (BIS) or ethylene glycol dimethacrylate (EGDMA) exhibit tunable mechanical properties:

  • Gelation Kinetics: Cross-linker concentration (3.3–10.0 g/L) inversely correlates with equilibrium swelling ratio (12–24 g/g). Higher BIS concentrations (10 g/L) reduce water uptake by 40% but increase elastic modulus from 1.2 kPa to 4.8 kPa .
  • Swelling Behavior: THMA-BIS hydrogels follow non-Fickian diffusion (n = 0.5–1.0 in Peppas equation), indicating coupled diffusion and polymer relaxation. Temperature-responsive systems show 300% volume contraction at 40°C .

Table 2: Cross-Linker Effects on THMA Hydrogel Properties

Cross-LinkerConcentration (g/L)Swelling Ratio (g/g)Elastic Modulus (kPa)
BIS3.324.01.2
BIS10.012.44.8
EGDMA5.018.63.1

Design of Stimuli-Responsive Hydrogel Networks

N-[Tris(hydroxymethyl)methyl]acrylamide serves as a foundational monomer for constructing hydrogels with tunable responsiveness to environmental stimuli such as pH, temperature, and ionic strength. In a seminal study, researchers synthesized N-[tris(hydroxymethyl)methyl]acrylamide-gelatin microspheres (TGMs) via inverse suspension polymerization [3]. By systematically varying the concentrations of gelatin (10.0–100.0 g/L), monomer (33.3–200.0 g/L), and cross-linker N,N'-methylenebisacrylamide (3.3–10.0 g/L), they achieved precise control over microsphere diameter (700.0 µm average), water absorption rate (12.4 g/g), and elasticity (1,600.0 µm deformation under stress) [3]. Fourier-transform infrared (FT-IR) spectroscopy confirmed successful copolymerization, with characteristic peaks at 3330 cm⁻¹ (N–H stretching) and 1530 cm⁻¹ (urethane bending) [3].

The hydroxyl groups on N-[tris(hydroxymethyl)methyl]acrylamide enhance hydrogel hydrophilicity, enabling rapid swelling in aqueous environments. This property is critical for applications in drug delivery, where hydrogels must expand to release therapeutic agents in response to physiological triggers [4]. For instance, hydrogel actuators incorporating this monomer exhibit reversible volume changes under thermal or pH stimuli, making them suitable for controlled-release skin therapeutics [4].

Table 1: Optimization of TGM Properties via Component Concentration

ComponentConcentration RangeEffect on Microsphere DiameterEffect on Water Absorption
Gelatin10.0–100.0 g/LIncreased from 500→900 µmDecreased from 15→8 g/g
Monomer33.3–200.0 g/LIncreased from 600→800 µmNo significant change
N,N'-methylenebisacrylamide3.3–10.0 g/LIncreased from 650→750 µmDecreased from 14→10 g/g

Multifunctional Nanocomposite Synthesis via Layer-by-Layer Assembly

The acrylamide and hydroxyl functionalities of N-[tris(hydroxymethyl)methyl]acrylamide enable its integration into nanocomposites through layer-by-layer (LbL) assembly. In thermoplastic polyurethane (TPU) synthesis, this monomer participates in solvent-free one-shot bulk polymerization with methylene diphenyl diisocyanate (MDI) and 1,4-butanediol (BDO) [2]. The resulting TPUs exhibit hard-segment-dominated architectures, with tensile strength escalating from 25.88 MPa (PPS-1000-TPU) to 64.13 MPa (PPS-4000-TPU) as the molecular weight of polyol soft segments increases [2].

LbL techniques leverage the monomer’s ability to form hydrogen bonds with inorganic nanoparticles (e.g., silica, cellulose nanocrystals). For example, alternating layers of N-[tris(hydroxymethyl)methyl]acrylamide and polyelectrolytes can create nanocomposite films with enhanced mechanical resilience. The hydroxyl groups act as anchoring sites for nanoparticles, while the acrylamide groups facilitate covalent cross-linking during UV irradiation. Such composites demonstrate a 40% increase in Young’s modulus compared to non-layered counterparts [2].

Architectural Control in 3D-Printed Polymeric Matrices

In 3D printing applications, N-[tris(hydroxymethyl)methyl]acrylamide modulates rheological and thermomechanical properties to enable high-resolution structural control. When incorporated into poloxamer-based bioinks, the monomer reduces gelation temperature from 25°C to 18°C, enhancing printability at physiological conditions [3]. Post-printing UV cross-linking yields matrices with controlled pore sizes (50–200 µm) and compressive moduli (2–15 kPa), suitable for tissue engineering scaffolds.

Differential scanning calorimetry (DSC) of 3D-printed TPUs reveals that higher monomer content elevates glass transition temperatures (Tg) from −18°C to −2°C, indicating increased molecular rigidity [2]. Thermogravimetric analysis (TGA) further confirms thermal stability up to 310°C, ensuring structural integrity during extrusion-based printing [2].

Table 2: Thermomechanical Properties of 3D-Printed TPUs

Polyol Molecular Weight (g/mol)Tensile Strength (MPa)Elongation at Break (%)Storage Modulus at 25°C (MPa)
100025.88 ± 0.03862.95 ± 18.651.2 × 10³
400064.13 ± 4.35783.21 ± 16.143.0 × 10³

The Flory-Stockmayer theory represents a cornerstone in understanding network formation during step-growth polymerization processes [1]. This theoretical framework, originally developed by Paul Flory in 1941 and extended by Walter Stockmayer in 1944, provides a statistical mechanical approach to predict the gel point and characterize the network structure in branched polymer systems [1].

Fundamental Principles and Assumptions

The Flory-Stockmayer theory operates under three key assumptions that significantly influence the accuracy of predictions for N-[Tris(hydroxymethyl)methyl]acrylamide systems. First, all functional groups on a branch unit are considered equally reactive, which is particularly relevant for this compound given its three hydroxymethyl groups and one acrylamide functionality [1]. Second, the theory assumes that all reactions occur between complementary functional groups, which applies to the cross-linking behavior where the acrylamide groups participate in radical polymerization while the hydroxymethyl groups can engage in additional cross-linking reactions [2] . Third, intramolecular reactions are neglected, though this assumption becomes less valid at higher concentrations where cyclization becomes significant [1].

Mathematical Framework for Network Formation

The critical gel point conversion (p_c) for N-[Tris(hydroxymethyl)methyl]acrylamide networks can be expressed through the fundamental Flory-Stockmayer equation:

$$p_c = \frac{1}{\sqrt{(f-1)(g-1)}}$$

where f and g represent the functionalities of the reacting species [1]. For N-[Tris(hydroxymethyl)methyl]acrylamide, the effective functionality depends on the reaction conditions and the extent to which the hydroxymethyl groups participate in cross-linking reactions alongside the primary acrylamide polymerization [2] .

Adaptations for Multifunctional Systems

The unique structure of N-[Tris(hydroxymethyl)methyl]acrylamide, containing both acrylamide and hydroxymethyl functionalities, requires adaptations to the classical Flory-Stockmayer approach. The compound's ability to participate in multiple types of reactions simultaneously - including radical polymerization of the acrylamide group and potential cross-linking through the hydroxymethyl groups - necessitates a modified treatment of the functionality parameter [2] .

Recent theoretical developments have incorporated these complexities by introducing functionality distribution functions that account for the probabilistic nature of multifunctional monomer reactivity [4]. For N-[Tris(hydroxymethyl)methyl]acrylamide systems, this involves considering the relative reaction rates of different functional groups and their influence on the overall network architecture .

Branching Coefficient and Network Topology

The branching coefficient (α) in N-[Tris(hydroxymethyl)methyl]acrylamide networks reflects the probability of branch formation during polymerization. This parameter is particularly important because the hydroxymethyl groups provide additional sites for cross-linking, potentially leading to higher degrees of branching compared to simple acrylamide systems [2] . The branching coefficient can be expressed as:

$$α = \frac{p \cdot (f-1)}{1 + p \cdot (f-1)}$$

where p represents the extent of reaction and f the functionality of the branching units [1].

Prediction of Sol-Gel Transition

The sol-gel transition in N-[Tris(hydroxymethyl)methyl]acrylamide systems marks the critical point where an infinite network structure first appears. The gel fraction (w_gel) can be calculated using the adapted Flory-Stockmayer formulation:

$$w{gel} = 1 - \left(\frac{pc}{p}\right)^{f-1}$$

where p is the extent of reaction and p_c is the critical gel point conversion [1]. This relationship allows for the prediction of gel formation conditions specific to N-[Tris(hydroxymethyl)methyl]acrylamide polymerization systems.

Percolation Threshold Analysis in Gelation Processes

Percolation theory provides a complementary framework to Flory-Stockmayer theory for understanding network formation in N-[Tris(hydroxymethyl)methyl]acrylamide systems. This approach treats gelation as a connectivity transition, where the formation of a system-spanning network corresponds to the emergence of a percolating cluster [5] [6].

Theoretical Foundation of Percolation

The percolation threshold (p_c) represents the critical probability at which a giant connected component first appears in the system [7]. For polymer networks, this threshold corresponds to the minimum concentration of cross-links required to form a continuous network structure spanning the entire system [5]. The percolation threshold is fundamental to understanding the transition from isolated polymer chains to interconnected networks in N-[Tris(hydroxymethyl)methyl]acrylamide systems.

Bond Percolation Model for Cross-Linked Networks

In the context of N-[Tris(hydroxymethyl)methyl]acrylamide polymerization, the bond percolation model treats individual polymer chains as nodes in a network, with cross-links represented as bonds between these nodes [5]. The probability of bond formation depends on the local concentration of reactive groups and the reaction kinetics [6]. This model is particularly relevant for understanding how the multiple functional groups in N-[Tris(hydroxymethyl)methyl]acrylamide contribute to network formation.

The critical percolation threshold for three-dimensional networks typically occurs at p_c ≈ 0.249 for simple cubic lattices, though this value can vary significantly depending on the network topology and the distribution of connections [7]. For N-[Tris(hydroxymethyl)methyl]acrylamide systems, the effective percolation threshold is influenced by the branching architecture and the presence of multiple cross-linking mechanisms [5].

Scaling Behavior Near the Percolation Threshold

The behavior of network properties near the percolation threshold follows universal scaling laws that are independent of the specific molecular details. The correlation length (ξ) diverges as the system approaches the percolation threshold according to:

$$ξ \propto |p - p_c|^{-ν}$$

where ν is the correlation length exponent [7]. For three-dimensional systems, ν ≈ 0.88, while for two-dimensional systems, ν ≈ 4/3 [7].

Percolation in Heterogeneous Networks

N-[Tris(hydroxymethyl)methyl]acrylamide networks often exhibit heterogeneous structure due to the multiple reaction pathways available. This heterogeneity can be modeled using percolation theory by considering distributions of bond strengths and connection probabilities [5]. The presence of both strong covalent bonds from the acrylamide polymerization and weaker interactions from the hydroxymethyl groups creates a complex percolation landscape [2] .

Critical Exponents and Universal Behavior

The percolation transition in N-[Tris(hydroxymethyl)methyl]acrylamide networks is characterized by critical exponents that describe the singular behavior of various quantities near the threshold. The gel fraction follows a power-law relationship:

$$w{gel} \propto (p - pc)^β$$

where β is the critical exponent for the order parameter [7]. For three-dimensional percolation, β ≈ 0.41, while for mean-field systems (such as the Bethe lattice), β = 1 [7].

Finite-Size Effects and Scaling

In finite systems, the percolation threshold exhibits scaling behavior that depends on the system size. For N-[Tris(hydroxymethyl)methyl]acrylamide networks, finite-size effects become important when the correlation length approaches the system dimensions [6]. The effective percolation threshold in finite systems scales as:

$$pc(L) = pc(∞) + A \cdot L^{-1/ν}$$

where L is the system size and A is a scaling constant [7].

Computational Predictions of Mesh Size Distributions

The prediction of mesh size distributions in N-[Tris(hydroxymethyl)methyl]acrylamide networks requires sophisticated computational approaches that can capture the complex interplay between molecular structure, reaction kinetics, and network topology. These methods provide detailed insights into the heterogeneous nature of polymer networks and their transport properties.

Monte Carlo Simulation Methodologies

Monte Carlo methods have emerged as powerful tools for predicting mesh size distributions in polymer networks [8] [9]. These approaches treat network formation as a stochastic process, allowing for the statistical sampling of different network configurations and the calculation of mesh size distributions [10]. For N-[Tris(hydroxymethyl)methyl]acrylamide systems, Monte Carlo simulations can incorporate the multiple reaction pathways and the heterogeneous nature of the cross-linking process [8].

The bond fluctuation model has been particularly successful in simulating the formation of polymer networks [8]. This approach represents polymer chains as connected beads on a lattice, with cross-links formed probabilistically based on the local concentration of reactive groups [9]. The resulting network structures can be analyzed to determine the mesh size distribution using geometric criteria [8].

Molecular Dynamics Approaches

Molecular dynamics (MD) simulations provide atomistic-level insights into the structure and dynamics of N-[Tris(hydroxymethyl)methyl]acrylamide networks [11]. These simulations can capture the detailed molecular interactions and the effects of cross-linking on the network structure [11]. Recent developments in dynamic cross-linking algorithms have enabled the realistic simulation of network formation processes [11].

The mesh size in MD simulations can be determined through various approaches, including the calculation of pore size distributions and the analysis of free volume [12]. For N-[Tris(hydroxymethyl)methyl]acrylamide networks, MD simulations can provide insights into how the hydroxymethyl groups influence the local network structure and the resulting mesh size distribution [11].

Coarse-Grained Modeling Strategies

Coarse-grained models offer a compromise between computational efficiency and molecular detail [9]. These approaches group several atoms into single interaction sites, allowing for the simulation of larger systems over longer time scales [9]. For N-[Tris(hydroxymethyl)methyl]acrylamide networks, coarse-grained models can capture the essential features of network formation while enabling the study of mesh size distributions on experimentally relevant scales [9].

Computational Mesh Size Determination

The determination of mesh size distributions from computational simulations requires careful consideration of the definition of mesh size and the appropriate analysis methods [12] [13]. Several approaches have been developed for this purpose:

The pore size distribution (PSD) method calculates the size distribution of voids in the network structure [12]. Two primary definitions are commonly used: the Torquato method, which considers the largest sphere that can fit in a given location, and the Gubbins method, which focuses on the connectivity of the pore space [12]. For N-[Tris(hydroxymethyl)methyl]acrylamide networks, these methods can provide complementary information about the mesh structure [12].

Correlation Length Analysis

The correlation length approach relates the mesh size to the decay of density fluctuations in the network [12]. This method is particularly useful for understanding the relationship between local network structure and macroscopic properties [14]. For N-[Tris(hydroxymethyl)methyl]acrylamide systems, the correlation length can be calculated from the static structure factor obtained from computational simulations [12].

Predictive Models for Mesh Size Distributions

Advanced computational approaches have been developed to predict mesh size distributions directly from molecular parameters [13]. These models incorporate information about polymer chain length, cross-link density, and reaction conditions to predict the resulting network structure [13]. For N-[Tris(hydroxymethyl)methyl]acrylamide systems, such models can account for the unique structure of the monomer and its influence on the network architecture [13].

The relationship between mesh size and network parameters often follows scaling laws that can be used for predictive purposes [13]. For example, the average mesh size (ξ) typically scales with the polymer volume fraction (φ) according to:

$$ξ \propto φ^{-α}$$

where α is a scaling exponent that depends on the solvent quality and the network architecture [13]. For N-[Tris(hydroxymethyl)methyl]acrylamide hydrogels, this relationship can be used to predict mesh sizes for different formulations [13].

XLogP3

-2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Irritant

Irritant

Other CAS

13880-05-2

Wikipedia

N-[Tris(hydroxymethyl)methyl]acrylamide

Dates

Last modified: 08-15-2023

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